molecular formula C44H74NO9P B121110 N-(1-(2-Naphthol))phosphatidylethanolamine CAS No. 143023-13-6

N-(1-(2-Naphthol))phosphatidylethanolamine

Cat. No. B121110
M. Wt: 792 g/mol
InChI Key: PCFOFASKIGESDV-LDLOPFEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-Naphthol))phosphatidylethanolamine, also known as N-(1-naphthyl)phosphatidylethanolamine (N-NPE), is a phospholipid molecule that has been extensively studied for its potential applications in scientific research. This compound has shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of N-(1-(2-Naphthol))phosphatidylethanolamineNPE involves its interaction with various proteins and enzymes in the cell membrane. It has been shown to bind to the phospholipid-binding domains of proteins, such as annexin A2 and protein kinase C, and modulate their activity. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to affect the lipid composition of the cell membrane, which can alter the activity of membrane-associated enzymes.

Biochemical And Physiological Effects

N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of protein activity, and the alteration of cell membrane properties. It has been shown to inhibit the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in lipid metabolism and signal transduction. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to affect the fluidity and curvature of the cell membrane, which can impact various cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(1-(2-Naphthol))phosphatidylethanolamineNPE in lab experiments is its ability to selectively modulate the activity of specific enzymes and proteins. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE can be used as a fluorescent probe to study the localization and dynamics of phospholipids in cells. However, one limitation of using N-(1-(2-Naphthol))phosphatidylethanolamineNPE is its potential toxicity at high concentrations, which can impact cell viability.

Future Directions

There are several future directions for the study of N-(1-(2-Naphthol))phosphatidylethanolamineNPE. One area of interest is the development of new synthetic methods for producing N-(1-(2-Naphthol))phosphatidylethanolamineNPE and related compounds. Additionally, further research is needed to elucidate the specific mechanisms by which N-(1-(2-Naphthol))phosphatidylethanolamineNPE modulates the activity of enzymes and proteins in the cell membrane. Finally, the potential therapeutic applications of N-(1-(2-Naphthol))phosphatidylethanolamineNPE in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, N-(1-(2-Naphthol))phosphatidylethanolamine(1-(2-Naphthol))phosphatidylethanolamine is a valuable tool for studying various biological processes. Its unique biochemical and physiological effects make it a valuable tool for studying membrane trafficking, lipid metabolism, and signal transduction. While there are limitations to its use in lab experiments, the future directions for the study of N-(1-(2-Naphthol))phosphatidylethanolamineNPE are promising and warrant further investigation.

Synthesis Methods

The synthesis of N-(1-(2-Naphthol))phosphatidylethanolamineNPE involves the reaction of 1-naphthol with phosphatidylethanolamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The resulting product is a yellowish-brown powder that is soluble in organic solvents.

Scientific Research Applications

N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been used in various scientific research applications, including membrane trafficking, lipid metabolism, and signal transduction. It has been shown to modulate the activity of various enzymes, such as phospholipase C and phosphatidylinositol 3-kinase, which are involved in these processes. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been used as a fluorescent probe to study the localization and dynamics of phospholipids in cells.

properties

CAS RN

143023-13-6

Product Name

N-(1-(2-Naphthol))phosphatidylethanolamine

Molecular Formula

C44H74NO9P

Molecular Weight

792 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-[(2-hydroxynaphthalen-1-yl)methylamino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C44H74NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-29-43(47)51-36-39(54-44(48)30-24-22-20-18-16-14-12-10-8-6-4-2)37-53-55(49,50)52-34-33-45-35-41-40-28-26-25-27-38(40)31-32-42(41)46/h25-28,31-32,39,45-46H,3-24,29-30,33-37H2,1-2H3,(H,49,50)/t39-/m1/s1

InChI Key

PCFOFASKIGESDV-LDLOPFEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC

Other CAS RN

143023-13-6

synonyms

1-NPTEA
N-(1-(2-naphthol))phosphatidylethanolamine
N-(1-(2-naphthol))phosphatidylethanolamine, 1,2-dioleyl cpd

Origin of Product

United States

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